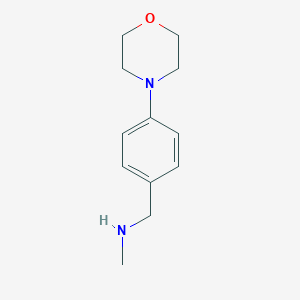

![molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1](/img/structure/B65628.png)

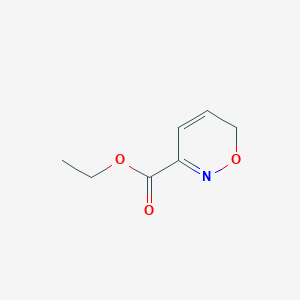

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

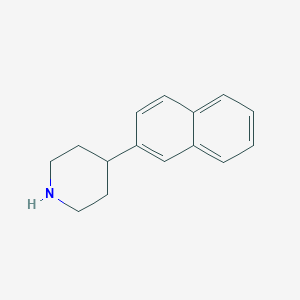

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a derivative of thieno[2,3-d]thiazole . It is a heterocyclic compound that contains sulfur and nitrogen atoms . This compound is mainly of academic interest .

Synthesis Analysis

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves several steps. Starting from a bromo compound, a nucleophilic displacement by sodium thiocyanate leads to an intermediate. The nitro group in this intermediate is then reduced with Fe/AcOH to yield the corresponding thiophenamine, which spontaneously cyclizes via intramolecular nucleophilic attack at the carbon of the SCN-group, yielding the amino compound . The amino functionality is then converted under Sandmeyer conditions to give halo compounds as key intermediates for the subsequent introduction of sulfur, nitrogen, and oxygen nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

A series of 2-substituted thienothiazoles was available via nucleophilic substitution of the chloro atom in the compound, applying various sulfur, nitrogen, and oxygen nucleophiles . As expected, sulfur nucleophiles gave excellent conversions to the desired products .将来の方向性

The future directions for the research and development of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester could involve further exploration of its potential biological activities, particularly its anticancer properties . Additionally, further studies could focus on the structural modification of 2-aminothiazole to pursue potent anticancers .

特性

IUPAC Name |

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQANGDMVZKDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356232 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

CAS RN |

192879-29-1 |

Source

|

| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

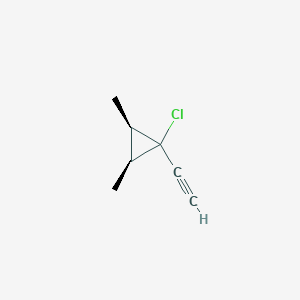

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

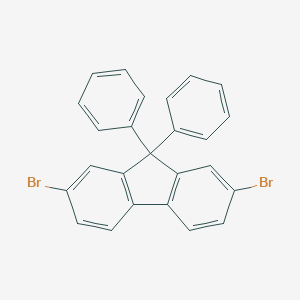

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)

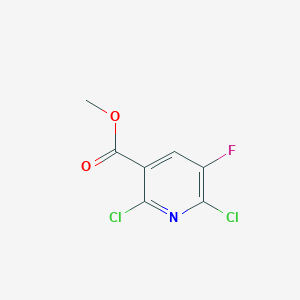

![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)